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Imidazo[1,5-a]pyridine-3-carboxamide

GSK-3β inhibition kinase inhibitor matched-pair analysis

Imidazo[1,5-a]pyridine-3-carboxamide (IMID 2) is a rationally designed heterocyclic scaffold that addresses the central nervous system (CNS) permeability limitations of the predecessor 1H-indazole-3-carboxamide (INDZ) core while retaining nanomolar glycogen synthase kinase‑3 beta (GSK‑3β) inhibitory activity. The core emerged from a scaffold‑hopping campaign at Angelini Pharma in which the indazole N–H hydrogen‑bond donor (HBD) was replaced with a C–H group and the ring nitrogen atoms were rearranged, yielding IMID 2 with HBD = 1 versus HBD = 2 for INDZ.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B12968190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-3-carboxamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)C(=O)N
InChIInChI=1S/C8H7N3O/c9-7(12)8-10-5-6-3-1-2-4-11(6)8/h1-5H,(H2,9,12)
InChIKeyDEJDPCGXYWQAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridine-3-carboxamide: A Defined CNS-Optimized GSK-3β Inhibitor Scaffold for Scientific Procurement


Imidazo[1,5-a]pyridine-3-carboxamide (IMID 2) is a rationally designed heterocyclic scaffold that addresses the central nervous system (CNS) permeability limitations of the predecessor 1H-indazole-3-carboxamide (INDZ) core while retaining nanomolar glycogen synthase kinase‑3 beta (GSK‑3β) inhibitory activity [1]. The core emerged from a scaffold‑hopping campaign at Angelini Pharma in which the indazole N–H hydrogen‑bond donor (HBD) was replaced with a C–H group and the ring nitrogen atoms were rearranged, yielding IMID 2 with HBD = 1 versus HBD = 2 for INDZ [1]. A high‑resolution X‑ray co‑crystal structure of an IMID 2 derivative bound to GSK‑3β (PDB 6Y9S, 2.03 Å) has been deposited, confirming the computationally predicted binding mode [1][2].

Why Imidazo[1,5-a]pyridine-3-carboxamide Cannot Be Substituted with In‑Class Indazole or Regioisomeric Imidazopyridine Cores


In‑class GSK‑3β inhibitor scaffolds such as 1H‑indazole‑3‑carboxamide (INDZ) and the regioisomeric imidazo[1,5‑a]pyridine‑1‑carboxamide (IMID 1) are not functionally interchangeable with IMID 2. The INDZ core carries two H‑bond donors (HBD = 2) that restrict passive blood‑brain barrier (BBB) penetration [1]. IMID 2 reduces the HBD count to 1 by converting the indazole N–H to a C–H group while shuffling the ring nitrogen, a design that simultaneously preserves the tridentate hinge‑binding interaction with GSK‑3β and lowers topological polar surface area [1]. IMID 1, although sharing the imidazo[1,5‑a]pyridine skeleton, differs in the carboxamide attachment position (C‑1 vs. C‑3), leading to distinct potency–permeability trade‑offs and efflux‑ratio profiles across matched‑pair derivatives [1]. Substituting IMID 2 with these analogs would compromise the CNS drug‑likeness metrics that are critical for neurotherapeutic programs targeting conditions such as Alzheimer’s disease, bipolar disorder, or other neurodegenerative and psychiatric disorders involving aberrant GSK‑3β activity [1].

Quantitative Evidence Guide: Imidazo[1,5-a]pyridine-3-carboxamide Differentiation Data


GSK‑3β Inhibitory Potency Retention Versus 1H‑Indazole‑3‑carboxamide and Imidazo[1,5-a]pyridine-1-carboxamide Matched Pairs

In head‑to‑head matched‑pair comparisons, the IMID 2 derivative 15 retains single‑digit to double‑digit nanomolar GSK‑3β IC50 (0.091 μM) despite the core modification that reduces HBD from 2 (INDZ 3) to 1. The IMID 2 core shows a systematic potency shift of approximately 8‑ to 50‑fold versus INDZ derivatives across the series, but the absolute IC50 values remain in the nanomolar range suitable for CNS tool compounds [1]. Against the regioisomeric IMID 1 core, IMID 2 derivative 15 is 2‑fold more potent than IMID 1 derivative 9 (IC50 = 0.180 μM), demonstrating that the carboxamide position directly influences kinase engagement [1].

GSK-3β inhibition kinase inhibitor matched-pair analysis

Hydrogen‑Bond Donor Count Reduction as a CNS Permeability Design Rationale: IMID 2 vs. INDZ

The IMID 2 core was explicitly engineered to reduce the hydrogen‑bond donor (HBD) count from 2 (INDZ) to 1, a critical CNS‑differentiating parameter. Literature consensus indicates that compounds with HBD > 2 are highly unlikely to be brain penetrant [1]. The 1H‑indazole‑3‑carboxamide core intrinsically possesses HBD = 2 (indazole N–H plus carboxamide N–H), whereas the IMID 2 core replaces the indazole N–H with a C–H group while retaining the carboxamide N–H (HBD = 1) [1]. This design change does not rely on a specific substituent but is embedded in the core scaffold identity, making the unadorned imidazo[1,5‑a]pyridine‑3‑carboxamide scaffold inherently more CNS‑compliant than the INDZ counterpart.

CNS drug design blood-brain barrier hydrogen-bond donor physicochemical property optimization

MDCK‑MDR1 Apparent Permeability: IMID 2 Derivatives Outperform Matched INDZ Analogues

In the MDCK‑MDR1 monolayer assay, a widely accepted in vitro surrogate for BBB permeability, IMID 2 derivatives demonstrate substantially improved apparent permeability (Papp) over their INDZ matched‑pair analogues. Compound 15 (IMID 2) achieved Papp = 32.1 × 10⁻⁶ cm/s, a 2‑fold increase over INDZ 3 (Papp = 15.8 × 10⁻⁶ cm/s). Compound 18 (IMID 2) reached Papp = 37.5 × 10⁻⁶ cm/s, a 2.8‑fold improvement over INDZ 6 (Papp = 13.3 × 10⁻⁶ cm/s) [1]. This improvement is consistent across multiple matched pairs and correlates with the decreased TPSA and reduced HBD count engineered into the IMID 2 core.

CNS permeability MDCK-MDR1 assay Papp blood-brain barrier

Reduced P‑glycoprotein Efflux Ratio: IMID 2 vs. INDZ

P‑glycoprotein (P‑gp) efflux is a major barrier to CNS drug delivery. The MDCK‑MDR1 efflux ratio (ER) for IMID 2 derivatives is systematically lower than for matched INDZ analogues, indicating reduced susceptibility to P‑gp‑mediated extrusion. IMID 2 18 exhibited an ER of 0.856 versus INDZ 6 ER = 4.17, a 4.9‑fold reduction. Similarly, IMID 2 15 showed ER = 1.57 compared to INDZ 3 ER = 2.72, a 1.7‑fold reduction [1]. This trend aligns with the lower HBA count and molecular weight of the IMID 2 series, properties known to reduce P‑gp recognition [1].

efflux ratio P-glycoprotein CNS drug disposition MDCK-MDR1

Crystal Structure Validation: IMID 2 Derivative 16 in Complex with GSK‑3β (PDB 6Y9S, 2.03 Å)

A high‑resolution X‑ray co‑crystal structure of IMID 2 derivative 16 bound to human GSK‑3β has been solved at 2.03 Å resolution and deposited as PDB entry 6Y9S [1][2]. The structure confirms the computationally predicted tridentate hydrogen‑bond interaction with the hinge residues (Asp133, Val135) and the carboxamide anchoring. Critically, this structure is unique to the IMID 2 (3‑carboxamide) regioisomer; no equivalent co‑crystal structure is reported for the IMID 1 (1‑carboxamide) series in the same study, making PDB 6Y9S a specific structural validation of the imidazo[1,5‑a]pyridine‑3‑carboxamide scaffold orientation within the ATP‑binding pocket [1][2]. The RMSD between the docked and crystallographic poses is minimal, confirming that in silico models reliably predict IMID 2 binding [1].

X-ray crystallography GSK-3β structure-based drug design PDB 6Y9S

Physicochemical CNS Drug‑Likeness Profile: IMID 2 vs. Marketed CNS Drug Benchmarks

The IMID 2 core scaffold produces derivatives that align more closely with median CNS drug physicochemical benchmarks than the INDZ predecessors. Representative IMID 2 derivative 18 exhibits cLogD = 2.83, TPSA = 55.63 Ų, and MW = 371.38 g/mol, compared with the marketed CNS drug medians (cLogD ≈ 1.9, TPSA ≈ 40.5 Ų, MW ≈ 300) [1]. While still above the strictest median cutoffs, these values represent a systematic shift toward CNS‑compatible property space relative to INDZ 6 (cLogD = 3.10, TPSA = 67.01 Ų, MW = 371.38 g/mol), particularly in TPSA reduction (−11.38 Ų) [1]. The IMID 2 core thus provides a more favorable starting point for further CNS property optimization than INDZ.

CNS drug-likeness physicochemical properties TPSA cLogD

Best Research and Industrial Application Scenarios for Imidazo[1,5-a]pyridine-3-carboxamide


CNS‑Penetrant GSK‑3β Chemical Probe Development for Neurodegenerative Disease Models

The imidazo[1,5‑a]pyridine‑3‑carboxamide scaffold is optimally suited for developing CNS‑penetrant GSK‑3β chemical probes, particularly where the predecessor INDZ scaffold has shown target engagement but failed in vivo due to poor BBB penetration. The HBD = 1 core, higher MDCK‑MDR1 Papp values (32–38 × 10⁻⁶ cm/s for optimized derivatives), and lower P‑gp efflux ratios (ER ≤ 1.57) relative to INDZ analogues [1] provide a measurable permeability advantage for programs in Alzheimer’s disease, frontotemporal dementia, or traumatic brain injury where GSK‑3β hyperactivation is implicated.

Structure‑Based Drug Design Campaigns Leveraging the PDB 6Y9S Co‑Crystal Structure

The availability of a high‑resolution (2.03 Å) X‑ray co‑crystal structure of IMID 2 derivative 16 bound to GSK‑3β (PDB 6Y9S) [2] enables rational, structure‑guided optimization of the 3‑carboxamide series. Computational chemistry teams can use this experimentally validated binding mode for docking, free‑energy perturbation (FEP) calculations, and fragment‑based growing strategies—capabilities that are not equivalently supported for the IMID 1 regioisomer, for which no co‑crystal structure is available in the same dataset [1].

Selective GSK‑3β Inhibitor Library Design with Pre‑Optimized CNS Drug‑Likeness

For medicinal chemistry groups building targeted kinase inhibitor libraries, the imidazo[1,5‑a]pyridine‑3‑carboxamide core offers a pre‑optimized CNS property baseline: TPSA values (55–69 Ų) systematically lower than INDZ analogues (67–80 Ų) and HBD = 1 versus HBD = 2 for INDZ [1]. This reduces the number of property‑modulating synthetic iterations required to achieve CNS drug‑likeness, accelerating hit‑to‑lead timelines in psychiatric and neurodegenerative disease projects.

Comparative Scaffold‑Hopping Studies for CNS Kinase Inhibitor Programs

The IMID 2 scaffold serves as a well‑characterized comparator in scaffold‑hopping exercises aimed at improving CNS exposure of ATP‑competitive kinase inhibitors. The quantitative matched‑pair dataset (INDZ vs. IMID 1 vs. IMID 2 for GSK‑3β IC50, Papp, ER, TPSA, cLogD, and HBD) [1] provides a benchmark for evaluating whether alternative heterocyclic cores can achieve similar or superior CNS multiparameter optimization profiles, making it a valuable reference compound for procurement in translational drug discovery settings.

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